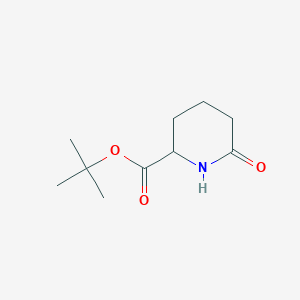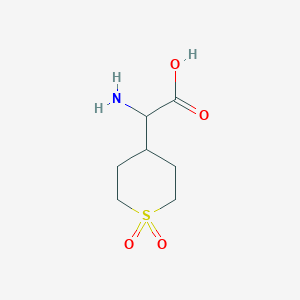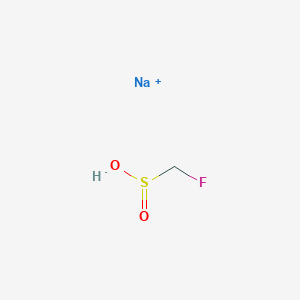![molecular formula C39H49N5O5S2 B12284261 tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butil) [1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanoilamino]etilamino]-3-tritilsulfanylpropan-2-il]carbamato es un complejo compuesto orgánico con aplicaciones potenciales en varios campos de la investigación científica. Su estructura incluye múltiples grupos funcionales, lo que lo convierte en una molécula versátil para reacciones químicas y síntesis.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-(tert-butil) [1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanoilamino]etilamino]-3-tritilsulfanylpropan-2-il]carbamato involucra múltiples pasos. Un método común incluye la reacción del anhídrido Boc con etanol, seguida de la adición de una solución acuosa de amoníaco al 70%. La mezcla de reacción se agita a 0 °C durante una hora y luego a temperatura ambiente durante 18 horas. El producto se purifica por recristalización a partir de hexano .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucran rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(tert-butil) [1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanoilamino]etilamino]-3-tritilsulfanylpropan-2-il]carbamato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con haluros u otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Halógenos, aminas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, N-(tert-butil) [1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanoilamino]etilamino]-3-tritilsulfanylpropan-2-il]carbamato se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar interacciones enzimáticas y modificaciones de proteínas. Su estructura le permite interactuar con varias moléculas biológicas, lo que lo convierte en una herramienta útil para estudios bioquímicos.
Medicina
En medicina, el compuesto tiene aplicaciones potenciales en el desarrollo de fármacos. Su capacidad para sufrir varias reacciones químicas lo convierte en un candidato para la síntesis de compuestos farmacéuticos con propiedades terapéuticas.
Industria
En el sector industrial, N-(tert-butil) [1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanoilamino]etilamino]-3-tritilsulfanylpropan-2-il]carbamato se puede utilizar en la producción de productos químicos y materiales especiales. Su versatilidad en reacciones químicas lo hace valioso para los procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de N-(tert-butil) [1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanoilamino]etilamino]-3-tritilsulfanylpropan-2-il]carbamato involucra su interacción con objetivos moleculares como enzimas y proteínas. Los grupos funcionales del compuesto le permiten formar enlaces covalentes con estos objetivos, lo que lleva a cambios en su actividad y función. Esto puede resultar en varios efectos biológicos, dependiendo del objetivo específico y la vía involucrada.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen:
Carbamato de tert-butilo: Un compuesto más simple con grupos funcionales similares.
N-(tert-butil) (2-oxo-1,3,4,5-tetrahidro-1-benzazepin-3-il)carbamato: Otro compuesto con una estructura similar pero diferente actividad biológica.
Unicidad
N-(tert-butil) [1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanoilamino]etilamino]-3-tritilsulfanylpropan-2-il]carbamato es único debido a su estructura compleja y múltiples grupos funcionales. Esto permite una amplia gama de reacciones químicas e interacciones con moléculas biológicas, lo que lo convierte en un compuesto versátil para la investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C39H49N5O5S2 |
|---|---|
Peso molecular |
732.0 g/mol |
Nombre IUPAC |
tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47) |
Clave InChI |
YNCRGAOYSJBHNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)





![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)

![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)

